(1S,3S)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid
Beschreibung
(1S,3S)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid is a chiral cyclopentane derivative featuring an amino group at the 1-position and a 4-bromophenyl substituent at the 3-position. Its stereochemistry and functional groups make it a candidate for enzyme inhibition, particularly in metabolic pathways involving aminotransferases.
Eigenschaften
Molekularformel |
C12H14BrNO2 |
|---|---|
Molekulargewicht |
284.15 g/mol |
IUPAC-Name |
(1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-8(2-4-10)9-5-6-12(14,7-9)11(15)16/h1-4,9H,5-7,14H2,(H,15,16)/t9-,12-/m0/s1 |
InChI-Schlüssel |
HXBKFSNTNCFTHX-CABZTGNLSA-N |
Isomerische SMILES |
C1C[C@](C[C@H]1C2=CC=C(C=C2)Br)(C(=O)O)N |
Kanonische SMILES |
C1CC(CC1C2=CC=C(C=C2)Br)(C(=O)O)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid typically involves multi-step organic synthesis One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the product
Industrial Production Methods
Industrial production of this compound may involve the use of chiral catalysts to achieve high enantiomeric purity. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3S)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,3S)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1S,3S)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. The bromophenyl group may enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
(1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidene)cyclopentane-1-carboxylic Acid (Compound 2)
- Structural Differences : The 4-bromophenyl group in the target compound is replaced by a hexafluoropropan-2-ylidene moiety.
- Biological Activity: This analog is a potent OAT inactivator with >100-fold selectivity over GABA aminotransferase (GABA-AT). It suppresses hepatocellular carcinoma (HCC) growth in vitro and in vivo by reducing alpha-fetoprotein (AFP) secretion and tumor proliferation .
- Key Advantage : Enhanced selectivity for OAT compared to gabaculine, a less selective neurotoxic inhibitor.
(S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid (Compound 5)
- Structural Differences : Contains a cyclopentene ring (unsaturated) and a difluoromethylenyl group instead of the bromophenyl substituent.
- Synthesis : Prepared via oxidation of a phenylselanyl intermediate (compound 9) using sodium periodate .
- Conformational Impact : The unsaturated ring may reduce steric hindrance, improving binding to neurological targets.
(1S,3R)-3-((4-Bromophenyl)carbamoyl)cyclopentane-1-carboxylic Acid (VP-4543)
(1S,3S)-3-[(4-Fluorophenyl)Carbamoyl]-1,2,2-Trimethylcyclopentane-1-Carboxylic Acid
Boc-Protected Derivatives (e.g., (1S,3S)-3-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylic Acid)
- Structural Differences: The amino group is protected with a tert-butoxycarbonyl (Boc) group.
- Utility : Intermediate in peptide synthesis; the Boc group enhances stability during solid-phase reactions .
- Comparison: Deprotection yields the primary amino group critical for enzyme inhibition, as seen in OAT-targeting analogs .
Structural and Functional Analysis Table
Key Research Findings
Selectivity in Enzyme Inhibition : The hexafluoropropan-2-ylidene analog (compound 2) demonstrates superior selectivity for OAT over GABA-AT, critical for minimizing off-target effects in HCC therapy .
Impact of Halogen Substituents : Bromine in the target compound may enhance hydrophobic interactions with enzyme active sites, while fluorine in analogs improves metabolic stability .
Stereochemical Sensitivity : The (1S,3S) configuration is conserved in active analogs, suggesting strict stereochemical requirements for target engagement .
Biologische Aktivität
(1S,3S)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its interactions with various biological targets, mechanisms of action, and implications for therapeutic applications.
- Molecular Formula : C12H14BrNO2
- Molecular Weight : 284.15 g/mol
- Structure : The compound features a cyclopentane ring with an amino group and a bromophenyl substituent, which are critical for its biological interactions.
The biological activity of (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid primarily stems from its ability to interact with specific enzymes and receptors. The amino group facilitates hydrogen bonding and ionic interactions, while the bromophenyl group contributes to hydrophobic interactions. This dual capability enhances the compound's binding affinity to various biological targets.
Biological Activity Overview
Research indicates that (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid exhibits significant bioactivity, including:
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in pathways related to neurotransmitter regulation and cancer cell proliferation.
- Receptor Binding : It shows promising interactions with specific receptors that may modulate signaling pathways involved in pain perception and inflammation.
Case Studies
- Enzyme Inhibition Studies :
- Cell Line Testing :
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals variations in biological activity based on stereochemistry and substituent effects. For instance:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| (1S,3R)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid | C12H14BrNO2 | Different stereochemistry | Altered pharmacodynamics |
| Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate | C13H17BrClNO2 | Methyl ester functionality | Enhanced receptor binding |
Pharmacological Implications
The unique structure of (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid suggests potential applications in drug development targeting neurological disorders and cancer therapies. Its selective binding properties make it a candidate for further investigation into its therapeutic efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
